molecular formula C20H30O2 B12077898 (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol

(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol

Cat. No.: B12077898
M. Wt: 302.5 g/mol
InChI Key: DKGAZBPXLWEBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is a synthetic organic compound with a complex structure It belongs to the class of steroids, which are characterized by a specific arrangement of carbon atoms forming multiple rings

Preparation Methods

The synthesis of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:

    Formation of the core structure: The core steroid structure is synthesized through a series of cyclization reactions.

    Introduction of functional groups: Specific functional groups, such as the ethyl and methoxy groups, are introduced through substitution reactions.

    Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol has several scientific research applications:

    Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: It is used in studies related to hormone function and receptor binding.

    Industry: It can be used in the synthesis of other complex organic molecules and as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological processes. The pathways involved may include signal transduction cascades and transcriptional regulation.

Comparison with Similar Compounds

(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol can be compared with other similar steroid compounds, such as:

    Testosterone: A natural steroid hormone with a similar core structure but different functional groups.

    Estradiol: Another natural steroid hormone with a similar core structure but different functional groups.

    Methandrostenolone: A synthetic anabolic steroid with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAZBPXLWEBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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